1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole is an organosilicon compound characterized by the presence of a silole ring, which is a five-membered ring containing silicon
Preparation Methods
The synthesis of 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trimethylsilane and nitroalkenes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the silole ring.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while reduction may produce silole amines.
Scientific Research Applications
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structural features make it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways: The pathways involved in its mechanism of action depend on the specific application and context. For example, in medicinal chemistry, it may modulate signaling pathways or inhibit specific enzymes.
Comparison with Similar Compounds
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine and 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene share structural similarities but differ in their functional groups and applications.
Properties
CAS No. |
83092-47-1 |
---|---|
Molecular Formula |
C7H13NO2Si |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
1,1,4-trimethyl-3-nitro-2,3-dihydrosilole |
InChI |
InChI=1S/C7H13NO2Si/c1-6-4-11(2,3)5-7(6)8(9)10/h4,7H,5H2,1-3H3 |
InChI Key |
MWIZPMQCCHBBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[Si](CC1[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.